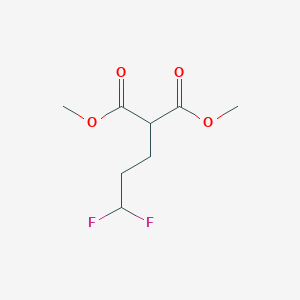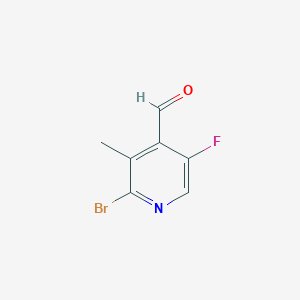![molecular formula C8H8F3NO B13910899 1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 1369093-77-5](/img/structure/B13910899.png)
1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as lithiation followed by trapping with electrophiles have been employed to functionalize the pyrrole ring . The choice of reagents and reaction conditions is crucial to achieving efficient production on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of materials with specialized properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Another compound with a trifluoromethyl group, used in similar applications.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Similar in structure and function, with applications in medicinal and agrochemistry.
Uniqueness
1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one is unique due to its specific substitution pattern on the pyrrole ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1369093-77-5 |
|---|---|
Formule moléculaire |
C8H8F3NO |
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
1-[1-methyl-4-(trifluoromethyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)7-3-6(4-12(7)2)8(9,10)11/h3-4H,1-2H3 |
Clé InChI |
JGAQRRCBAWYRPU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CN1C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


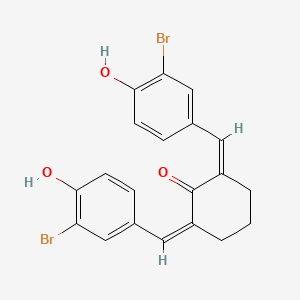
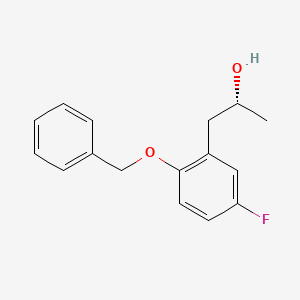
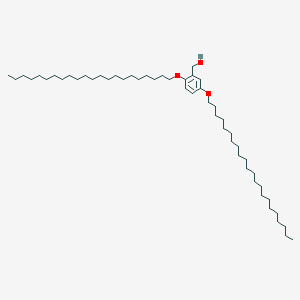
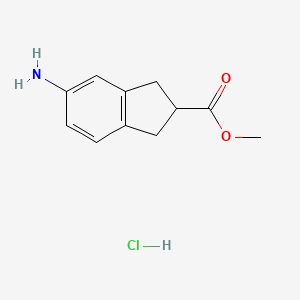
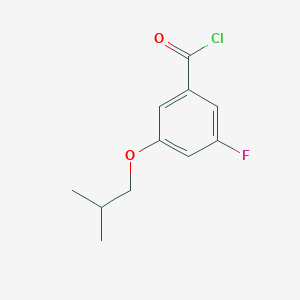
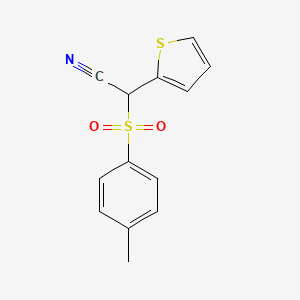
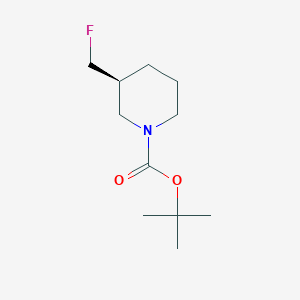
![3,5-Dibromo-1-[3-(4-methylphenoxy)propyl]-1H-1,2,4-triazole](/img/structure/B13910881.png)
![tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B13910884.png)
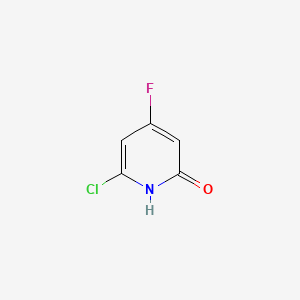
![4-Bromo-6-chlorobenZo[b]thiophene-2-carboxylic acid](/img/structure/B13910907.png)
![3-Bromo-2-fluoro-6-[3-(1-pyrrolidinyl)propoxy]pyridine](/img/structure/B13910914.png)
